molecular formula C12H17NO2 B2505822 3-[(Oxolan-2-ylmethoxy)methyl]aniline CAS No. 927803-13-2

3-[(Oxolan-2-ylmethoxy)methyl]aniline

Cat. No.: B2505822
CAS No.: 927803-13-2
M. Wt: 207.273
InChI Key: POJRATSCRJVQEK-UHFFFAOYSA-N
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Description

3-[(Oxolan-2-ylmethoxy)methyl]aniline is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of an aniline group substituted with an oxolan-2-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Oxolan-2-ylmethoxy)methyl]aniline typically involves the reaction of 3-aminobenzyl alcohol with oxirane (ethylene oxide) in the presence of a base such as sodium hydroxide. The reaction proceeds through the nucleophilic attack of the amino group on the oxirane ring, resulting in the formation of the oxolan-2-ylmethoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(Oxolan-2-ylmethoxy)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Nitroanilines, sulfonated anilines, and halogenated anilines.

Scientific Research Applications

3-[(Oxolan-2-ylmethoxy)methyl]aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Oxolan-2-ylmethoxy)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolan-2-ylmethoxy group may enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Oxolan-2-ylmethoxy)methyl]phenol
  • 3-[(Oxolan-2-ylmethoxy)methyl]benzoic acid
  • 3-[(Oxolan-2-ylmethoxy)methyl]benzaldehyde

Uniqueness

3-[(Oxolan-2-ylmethoxy)methyl]aniline is unique due to the presence of both an aniline group and an oxolan-2-ylmethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from similar compounds.

Properties

IUPAC Name

3-(oxolan-2-ylmethoxymethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12/h1,3-4,7,12H,2,5-6,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJRATSCRJVQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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